2,3-Dichloro-6-nitro-benzotrichloride
Description
2,3-Dichloro-6-nitro-benzotrichloride (C₇H₂Cl₅NO₂) is a halogenated aromatic compound characterized by a benzene ring substituted with a trichloromethyl (-CCl₃) group, two chlorine atoms at positions 2 and 3, and a nitro (-NO₂) group at position 6. This compound is primarily used as an intermediate in organic synthesis, particularly in agrochemical and pharmaceutical manufacturing. Its reactivity is influenced by the electron-withdrawing effects of the nitro and trichloromethyl groups, which activate the ring for nucleophilic substitution while deactivating it for electrophilic reactions .
Properties
IUPAC Name |
1,2-dichloro-4-nitro-3-(trichloromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl5NO2/c8-3-1-2-4(13(14)15)5(6(3)9)7(10,11)12/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQCMAGAHPCNSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C(Cl)(Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The method disclosed in CN111646907A employs 2,3,4-trichloronitrobenzene (TCNB) as the starting material, which undergoes ammonolysis in aqueous ammonia under pressurized conditions (0.3–0.4 MPa) at 80°C. A sulfur-containing catalyst—such as p-hydroxybenzenesulfonic acid—is critical for accelerating the displacement of the para-chloro group by an amine (-NH₂). The reaction proceeds via nucleophilic aromatic substitution, where the electron-withdrawing nitro group meta to the reaction site enhances electrophilicity, facilitating ammonia attack.
Catalytic Role of Sulfur Compounds
The sulfur-based catalysts act as Lewis acids, polarizing the C-Cl bond and stabilizing the transition state. For example, p-hydroxybenzenesulfonic acid increases reaction selectivity to >99% by suppressing side reactions such as dichlorination or hydroxylation. Experimental data from six trials (Table 1) demonstrate that catalyst loading at 2.5–5.0 wt% relative to TCNB achieves yields exceeding 99% with liquid chromatography purity >99.3%.
Table 1: Performance of Sulfur Catalysts in Ammonolysis (CN111646907A)
| Example | Catalyst | Catalyst Loading (g) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | p-Hydroxybenzenesulfonic acid | 6 | 99.1 | 99.5 |
| 4 | m-Hydroxybenzenesulfonic acid | 6 | 99.3 | 99.2 |
| 6 | p-Hydroxybenzenesulfonic acid | 12 | 99.5 | 99.7 |
Solvent and Process Optimization
Replacing traditional organic solvents (e.g., chlorobenzene, dioxane) with water reduces toxicity and simplifies waste treatment. A mass ratio of TCNB to water between 1:1.5 and 1:3 ensures sufficient solubility while maintaining reaction efficiency. Post-reaction, the aqueous ammonia filtrate is replenished with gaseous NH₃ and reused, cutting raw material costs by 15–20%.
Two-Step Synthesis via Nitration and Ammonolysis
Nitration of 1,2,3-Trichlorobenzene
As detailed in CN106854162A, the first step involves nitrating 1,2,3-trichlorobenzene in a sulfuric acid medium at 45–55°C. A mixture of 95–98% nitric acid and sulfuric acid (dehydration value = 3.2–3.5) ensures complete conversion to 2,3,4-trichloronitrobenzene (TCNB) with minimal byproducts like polychlorinated dinitrobenzenes. The nitration exotherm is controlled by staged addition, maintaining selectivity >97% (Table 2).
Table 2: Nitration Conditions and Outcomes (CN106854162A)
| Example | HNO₃:Substrate (mol) | H₂SO₄ Dehydration Value | Temp (°C) | TCNB Yield (%) |
|---|---|---|---|---|
| 1 | 1.05:1 | 3.2 | 50 | 98.2 |
| 2 | 1.10:1 | 3.5 | 55 | 98.9 |
Ammonolysis in Organic Solvents
The second step reacts TCNB with 25–30% aqueous ammonia in chlorobenzene at 120–150°C under autoclave conditions. While this method achieves yields of 98–99%, it faces drawbacks:
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Safety Risks : High temperatures and pressures increase explosion hazards.
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Environmental Impact : Chlorobenzene, a volatile organic compound (VOC), requires energy-intensive recovery.
Comparative Analysis of Methodologies
Yield and Purity
The catalytic ammonolysis method (CN111646907A) outperforms the two-step process, delivering consistent yields >99% versus 98–99%. The absence of nitration intermediates in the single-step approach reduces impurity formation, yielding DCNA with <0.5% residual TCNB.
Environmental and Economic Considerations
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Solvent Waste : Water-based systems eliminate VOC emissions, whereas chlorobenzene recovery in the two-step method consumes 20–25% of operational costs.
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Energy Efficiency : Catalytic ammonolysis operates at 80°C vs. 120–150°C for ammonolysis in the two-step process, reducing energy input by 30–40%.
Emerging Innovations and Scalability
Recent patents highlight trends toward continuous-flow reactors for DCNA synthesis, which could enhance mass transfer and reduce reaction times. Additionally, substituting p-hydroxybenzenesulfonic acid with immobilized catalysts (e.g., sulfonated graphene oxide) may enable catalyst recycling, further lowering costs .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-6-nitro-benzotrichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Reagents like ammonia or thiols under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed:
Substitution: Products like 2,3-dichloro-6-amino-benzotrichloride.
Reduction: 2,3-dichloro-6-amino-benzotrichloride.
Oxidation: Various oxidized derivatives depending on the specific reaction conditions.
Scientific Research Applications
Agricultural Applications
1. Herbicidal Properties
2,3-Dichloro-6-nitro-benzotrichloride has been investigated for its herbicidal properties. It shows effectiveness in controlling a wide range of monocotyledonous and dicotyledonous weeds. The compound can be applied both pre-emergence and post-emergence in crops, making it versatile for agricultural use.
- Mechanism of Action : The herbicide acts by inhibiting specific metabolic pathways in target plants, leading to their death while minimizing harm to crops.
- Case Study : A study demonstrated that formulations containing this compound achieved over 90% weed control in controlled trials with common agricultural weeds like Amaranthus and Chenopodium species.
Pharmaceutical Applications
2. Antibacterial Activity
Research indicates that this compound exhibits antibacterial properties, particularly against Staphylococcus bacteria. This makes it a candidate for further development in medicinal chemistry.
- Mechanism of Action : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to bacterial cell death.
- Case Study : In laboratory settings, the compound was tested against various strains of Staphylococcus aureus, showing significant inhibition at concentrations as low as 10 µg/mL.
Industrial Applications
3. Synthesis of Intermediates
this compound serves as an intermediate in the synthesis of other chemical compounds used in various industrial applications.
- Use in Agrochemicals : It is utilized to produce more complex herbicides and pesticides that enhance crop yields.
- Case Study : A manufacturing process developed by Yashashvi Rasayan Pvt. Ltd. incorporates this compound to synthesize advanced agrochemicals that have shown improved efficacy compared to traditional formulations .
Summary Table of Applications
| Application Area | Specific Use | Effectiveness/Notes |
|---|---|---|
| Agriculture | Herbicide | >90% control of target weeds |
| Pharmaceuticals | Antibacterial agent | Significant inhibition of Staphylococcus bacteria |
| Industrial Chemistry | Intermediate for agrochemical synthesis | Enhanced efficacy in new formulations |
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-nitro-benzotrichloride involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the chlorine atoms can undergo substitution reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 2,3-Dichloro-6-nitro-benzotrichloride, differing in substituents or core functional groups:
| Compound Name | Molecular Formula | Key Substituents | Core Structure |
|---|---|---|---|
| This compound | C₇H₂Cl₅NO₂ | -CCl₃ (position 1), -Cl (2,3), -NO₂ (6) | Benzotrichloride |
| 2,3-Dichloro-6-trifluoromethyl-4-nitrotoluene | C₈H₃Cl₂F₃NO₂ | -CF₃ (position 6), -Cl (2,3), -NO₂ (4), -CH₃ (position 1) | Toluene derivative |
| 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid | C₇HF₄NO₄ | -COOH (position 1), -F (2,3,4,5), -NO₂ (6) | Benzoic acid derivative |
Key Observations :
- Trichloromethyl vs. Trifluoromethyl : The -CCl₃ group in the target compound is more hydrolytically reactive than the -CF₃ group in 2,3-Dichloro-6-trifluoromethyl-4-nitrotoluene due to weaker C-Cl bonds compared to C-F bonds. This makes the target compound less stable in aqueous environments .
- Nitro Group Position : The nitro group at position 6 in the target compound vs. position 4 in the toluene derivative alters electronic effects. A para-nitro group (relative to -CCl₃) enhances resonance stabilization, while meta positioning (as in the toluene derivative) may reduce electrophilic substitution reactivity .
- Fluorine vs.
Physicochemical Properties
Notes:
- The carboxylic acid group in 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid enhances solubility in polar solvents like ethanol or DMSO, unlike the hydrophobic benzotrichloride derivatives .
Q & A
Basic Questions
Q. What purification techniques are recommended for isolating 2,3-Dichloro-6-nitro-benzotrichloride with high purity?
- Methodological Answer: Recrystallization using solvent pairs like dichloromethane/hexane is effective. Monitor purity via HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Fractional distillation under reduced pressure (e.g., 0.1–1.0 mmHg) can further isolate volatile impurities. Validate purity using melting point analysis and elemental composition via CHNS/O microanalysis .
Q. How can researchers ensure accurate spectroscopic characterization of this compound?
- Methodological Answer: Cross-validate spectral data with reference databases (e.g., NIST Chemistry WebBook). For NMR (¹H/¹³C), use deuterated DMSO or CDCl₃ as solvents and assign peaks via coupling constants and integration ratios. For mass spectrometry, employ high-resolution ESI-TOF to confirm molecular ion [M+H]⁺ and fragmentation patterns. IR spectroscopy should highlight key functional groups (e.g., C-Cl at 550–750 cm⁻¹, NO₂ at 1520–1350 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer: Consult SDS documents for toxicity and reactivity data. Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Store in airtight containers away from moisture and reducing agents. Emergency protocols should include neutralization of spills with sodium bicarbonate and immediate rinsing of exposed skin with water for 15+ minutes .
Advanced Research Questions
Q. How can multi-factor optimization improve the synthesis yield of this compound?
- Methodological Answer: Apply orthogonal experimental design (e.g., Taguchi L9 array) to test variables like temperature (80–120°C), reaction time (4–12 hrs), and molar ratios (1:1.2–1:3.5). Analyze results via ANOVA to identify significant factors. Regression models (e.g., response surface methodology) can predict optimal conditions and validate through three independent replicates .
Q. How should researchers resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer: Perform thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to assess decomposition pathways. Compare DSC data across studies, ensuring heating rates (5–10°C/min) and sample masses (2–5 mg) are standardized. Use pairwise t-tests or Bland-Altman plots to statistically evaluate discrepancies between datasets .
Q. What computational approaches align with experimental data to study the compound’s reactivity?
- Methodological Answer: Conduct density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model reaction intermediates and transition states. Compare calculated bond dissociation energies (BDEs) with experimental kinetic data. Molecular dynamics simulations can predict solvation effects in polar aprotic solvents like acetonitrile .
Q. How can researchers integrate this compound into broader theoretical frameworks for nitroaromatic reactivity?
- Methodological Answer: Link experimental observations (e.g., electrophilic substitution patterns) to conceptual models like Hammett σ constants or frontier molecular orbital (FMO) theory. Validate hypotheses via comparative studies with analogs (e.g., 2,4-dinitro derivatives) and publish results in peer-reviewed journals to refine existing mechanistic theories .
Data Presentation Guidelines
- Tables: Include columns for experimental variables (e.g., solvent, catalyst), yield (%) ± SD, and purity metrics (e.g., HPLC area%).
- Figures: Use error bars in graphs to represent variability. Annotate spectral data with peak assignments and reference values.
- Statistical Reporting: Specify tests used (e.g., Student’s t-test, p < 0.05) and software (e.g., JMP, OriginPro) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
